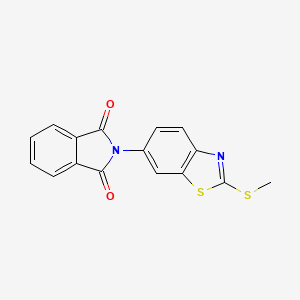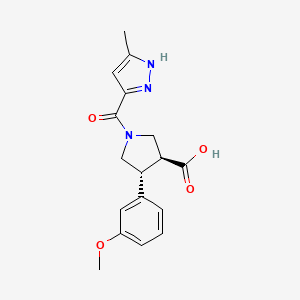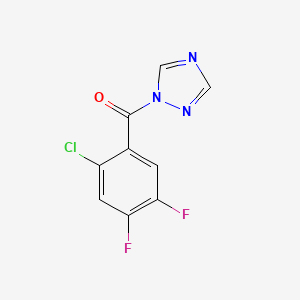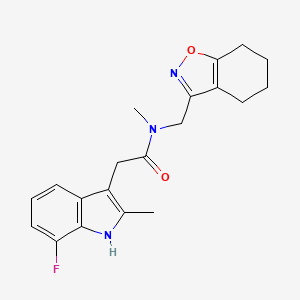![molecular formula C15H20BrN3O4 B5599278 N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide](/img/structure/B5599278.png)
N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, methoxy groups, and a propanediamide moiety, which contribute to its distinct chemical properties.
Aplicaciones Científicas De Investigación
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of Schiff base chemistry and its coordination properties with metal ions.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
-
Medicine
- Explored as a potential therapeutic agent due to its unique chemical structure.
- Evaluated for its pharmacological properties and potential use in drug development.
-
Industry
- Utilized in the development of novel materials with specific chemical and physical properties.
- Applied in the synthesis of specialty chemicals and intermediates for various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and N-(3-methoxypropyl)propanediamide. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst to facilitate the formation of the Schiff base linkage.
-
Step 1: Preparation of 5-bromo-2-methoxybenzaldehyde
- React 5-bromo-2-methoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) to obtain 5-bromo-2-methoxybenzaldehyde.
-
Step 2: Condensation Reaction
- Mix 5-bromo-2-methoxybenzaldehyde with N-(3-methoxypropyl)propanediamide in a solvent like ethanol.
- Add a catalytic amount of acetic acid to the reaction mixture.
- Heat the mixture under reflux for several hours to promote the condensation reaction.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction
- Reduction of the Schiff base linkage can yield the corresponding amine derivative.
-
Substitution
- The bromine atom in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 5-bromo-2-methoxybenzoic acid
Reduction: Formation of N-(3-methoxypropyl)-N’-(5-bromo-2-methoxyphenyl)propanediamine
Substitution: Formation of derivatives with various functional groups replacing the bromine atom
Mecanismo De Acción
The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties.
- It may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
-
Pathways Involved
- The Schiff base linkage in the compound can participate in redox reactions, influencing cellular redox balance.
- The bromine atom and methoxy groups can undergo metabolic transformations, affecting the compound’s bioavailability and activity.
Comparación Con Compuestos Similares
N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide can be compared with other Schiff bases and brominated aromatic compounds:
-
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methoxyethyl)propanediamide
-
Uniqueness
- The presence of both bromine and methoxy groups in the compound provides a unique combination of electronic and steric effects.
- The specific arrangement of functional groups contributes to its distinct chemical reactivity and potential applications.
Propiedades
IUPAC Name |
N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O4/c1-22-7-3-6-17-14(20)9-15(21)19-18-10-11-8-12(16)4-5-13(11)23-2/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,17,20)(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHGEUVPICYUQR-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC(=O)NN=CC1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)CC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5599197.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methoxyacetamide](/img/structure/B5599223.png)
![8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599244.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5599253.png)

![1-[(4-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide](/img/structure/B5599265.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B5599274.png)
![1-[(2,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5599279.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5599284.png)


![3-Chloro-N-(3-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B5599292.png)
![5-(3-pyridinyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5599298.png)
